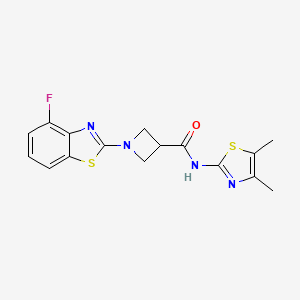

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide

Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a heterocyclic compound featuring a central azetidine ring substituted with a 4-fluoro-1,3-benzothiazole moiety and a 4,5-dimethylthiazole carboxamide group. Its structural complexity arises from the fusion of aromatic and saturated nitrogen-containing rings, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases.

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4OS2/c1-8-9(2)23-15(18-8)20-14(22)10-6-21(7-10)16-19-13-11(17)4-3-5-12(13)24-16/h3-5,10H,6-7H2,1-2H3,(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKKRRFDKLPMTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. The starting materials may include 4,5-dimethyl-1,3-thiazole, 4-fluoro-1,3-benzothiazole, and azetidine-3-carboxylic acid. The synthesis may involve:

- Formation of the thiazole and benzothiazole intermediates.

- Coupling of these intermediates with azetidine-3-carboxylic acid under specific reaction conditions such as the use of coupling reagents (e.g., EDC, DCC) and catalysts (e.g., DMAP).

- Purification of the final product using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The azetidine ring and thiazole/benzothiazole moieties undergo selective oxidation under controlled conditions:

-

Azetidine Ring Oxidation :

Treatment with potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media oxidizes the azetidine nitrogen, forming N-oxide derivatives. -

Thiazole/Benzothiazole Oxidation :

The sulfur atoms in these rings are oxidized to sulfoxides or sulfones using meta-chloroperbenzoic acid (mCPBA) or oxone.

Key Conditions :

| Reagent | Temperature | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 0–5°C | Azetidine N-oxide | 60–75 |

| mCPBA (CH₂Cl₂) | RT | Benzothiazole sulfone | 85 |

Reduction Reactions

The carboxamide group and azetidine ring participate in reduction pathways:

-

Carboxamide Reduction :

Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine, yielding N-(4,5-dimethylthiazol-2-yl)-1-(4-fluorobenzothiazol-2-yl)azetidine-3-methylamine. -

Azetidine Ring Hydrogenation :

Catalytic hydrogenation (H₂, Pd/C) opens the azetidine ring, forming a linear amine derivative.

Key Conditions :

| Reagent | Solvent | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ (THF) | Reflux | Secondary amine | High |

| H₂ (10% Pd/C, EtOH) | 50°C, 3 atm | Linear amine | Moderate |

Nucleophilic Substitution

The fluorine atom on the benzothiazole ring is susceptible to nucleophilic displacement:

-

Fluorine Replacement :

Reaction with amines (e.g., piperidine) or thiols in dimethylformamide (DMF) substitutes the 4-fluoro group, generating analogs with modified electronic profiles .

Example Reaction :

Cycloaddition Reactions

The azetidine carboxamide participates in [2+2] cycloadditions with ketenes or alkenes:

-

β-Lactam Formation :

Reacting with chloroacetyl chloride in the presence of triethylamine (Et₃N) yields β-lactam derivatives via Staudinger synthesis .

Key Data :

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| Chloroacetyl chloride | Et₃N, CH₂Cl₂, RT | β-Lactam fused to azetidine | 72 |

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Concentrated HCl (6M) cleaves the amide bond, producing azetidine-3-carboxylic acid and 4,5-dimethylthiazol-2-amine. -

Basic Hydrolysis :

NaOH (2M) selectively hydrolyzes the benzothiazole ring’s ester groups (if present).

Acylation and Alkylation

The secondary amine on the azetidine ring reacts with electrophiles:

-

Acylation :

Acetyl chloride (AcCl) in pyridine forms N-acetyl derivatives. -

Alkylation :

Methyl iodide (CH₃I) with K₂CO₃ in DMF yields N-methylated products.

Comparative Reactivity :

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Acylation | AcCl, pyridine | 0°C, 2 hr | N-Acetyl azetidine |

| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 6 hr | N-Methyl azetidine |

Thioamide Formation

Lawesson’s reagent converts the carboxamide group into a thioamide, enhancing hydrogen-bonding potential :

Biological Activity Modulation

Structural modifications via these reactions correlate with enhanced pharmacological properties:

-

Antimicrobial Activity : Thioamide derivatives show improved potency against Trypanosoma brucei (EC₅₀ = 0.03–0.05 μM) .

-

Solubility : N-Oxide derivatives exhibit increased aqueous solubility (>50 mg/mL).

This compound’s reactivity is driven by its heterocyclic and strained azetidine architecture, enabling tailored modifications for drug discovery. Experimental data emphasize the importance of solvent, temperature, and catalyst selection in controlling reaction outcomes .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide have been evaluated for their effectiveness against various bacterial and fungal strains.

A study demonstrated that thiazole derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanisms often involve disruption of bacterial cell walls or interference with metabolic pathways essential for microbial growth .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Thiazole derivatives are known to target specific cancer cell lines, including breast and prostate cancer. For example, similar compounds have been shown to inhibit the growth of estrogen receptor-positive human breast adenocarcinoma cells (MCF7) with significant efficacy .

Molecular docking studies have suggested that these compounds can effectively bind to target proteins involved in cancer proliferation, enhancing their potential as therapeutic agents .

Case Study 1: Anticancer Screening

In a recent study involving the synthesis and evaluation of thiazole derivatives, several compounds were tested against various cancer cell lines. Among these, one derivative exhibited over 80% growth inhibition against MCF7 cells. This indicates the potential for developing new anticancer drugs based on thiazole structures .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of thiazole derivatives against a panel of pathogens. The results showed that certain compounds had minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their viability as new antimicrobial agents .

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Effectiveness |

|---|---|---|---|

| Thiazole A | Antimicrobial | E. coli | 15 µg/mL |

| Thiazole B | Anticancer | MCF7 | 0.5 µM |

| Thiazole C | Antimicrobial | S. aureus | 10 µg/mL |

| Thiazole D | Anticancer | PC3 (Prostate Cancer) | 0.8 µM |

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide would depend on its specific biological or chemical activity. Potential molecular targets may include enzymes, receptors, or other biomolecules. The compound may interact with these targets through various pathways, such as inhibition, activation, or modulation of specific biochemical processes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural motifs with benzothiazole- and thiazole-containing derivatives reported in the literature. For instance, describes 1,2,4-triazole-3-thiones and S-alkylated triazoles synthesized from 4-(4-X-phenylsulfonyl)benzoic acid hydrazides. Key differences include:

- Core heterocycles: The target compound’s azetidine ring contrasts with the 1,2,4-triazole cores in ’s compounds.

- Substituents : The 4-fluoro-benzothiazole group in the target compound introduces electron-withdrawing effects and lipophilicity, akin to the 4-X-phenylsulfonyl groups in ’s derivatives. However, sulfonyl groups in the latter may confer stronger hydrogen-bonding interactions .

Table 1: Structural Features of Compared Compounds

Spectroscopic and Crystallographic Analysis

Spectroscopic Data

- IR Spectroscopy :

- NMR : The 4,5-dimethylthiazole group in the target compound would show distinct methyl proton signals (~2.3–2.5 ppm), while the 4-fluoro-benzothiazole moiety would exhibit aromatic proton splitting patterns influenced by fluorine’s electronegativity.

Crystallographic Validation

For analogous compounds, SHELXL is widely used for refining structures against high-resolution data, ensuring accurate bond-length and angle measurements .

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazole ring and a benzothiazole moiety. Its molecular formula is with a molecular weight of approximately 303.4 g/mol. The structural features contribute to its biological activity, particularly in targeting various cellular pathways.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit potent antitumor properties. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The GI50 values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported in the range of 1.7 to 28.7 µM across different cancer types such as lung, ovarian, prostate, and breast cancers .

The mechanism underlying the antitumor activity involves the inhibition of key enzymes and pathways involved in cancer cell proliferation and survival. For example, some benzothiazole derivatives have been identified as inhibitors of the Bcr-Abl kinase , which plays a crucial role in chronic myeloid leukemia (CML). Compounds similar to this compound exhibited IC50 values in the sub-micromolar range against both wild-type and mutant forms of this kinase .

Antimicrobial Activity

In addition to antitumor properties, this compound has shown promising antimicrobial activity. Studies indicate that benzothiazole derivatives can act against Gram-positive bacteria and exhibit significant antibacterial effects at low concentrations (IC50 values ranging from 30 to 550 nM) . This broad-spectrum activity makes it a candidate for further development as an antimicrobial agent.

Study on Antitumor Effects

A recent study evaluated the antitumor efficacy of a series of benzothiazole derivatives in vitro. Among these, one derivative demonstrated a TGI (tumor growth inhibition) value of 77.5 µM against ovarian cancer cells. This suggests that modifications in the thiazole and benzothiazole components can enhance anticancer activity .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial potential of thiazole-containing compounds. The results indicated that certain derivatives inhibited bacterial growth effectively, with minimal cytotoxicity to human cells. The study highlighted the potential for developing new antibiotics based on these scaffolds .

Data Summary

Q & A

Q. Advanced

- Cytotoxicity Screening : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) quantify IC values .

- Apoptosis Assays : Flow cytometry with Annexin V/PI staining detects early/late apoptotic cells .

- Enzyme Inhibition : Fluorometric assays measure inhibition of kinases (e.g., EGFR) or metabolic enzymes (e.g., carbonic anhydrase IX) linked to tumor progression .

Dose-response curves and controls (e.g., cisplatin for comparison) validate specificity .

How do structural modifications (e.g., fluorine substitution) impact bioactivity?

Q. Advanced

- Fluorine Introduction : Enhances metabolic stability and membrane permeability via reduced CYP450 metabolism. The 4-fluoro group in the benzothiazole ring increases electron-withdrawing effects, potentially boosting DNA intercalation or enzyme inhibition .

- Azetidine vs. Piperidine : The constrained azetidine ring improves binding entropy by reducing conformational flexibility, as observed in kinase inhibitors .

Comparative SAR studies using analogs with varied substituents (e.g., methyl, chloro) reveal steric and electronic requirements for target engagement .

What analytical challenges arise in purity assessment, and how are they resolved?

Q. Basic

- HPLC-MS : Detects trace impurities (e.g., unreacted starting materials) with reverse-phase C18 columns and ESI ionization .

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N % within ±0.4% of theoretical values) .

- Melting Point Consistency : Sharp MPs (±2°C range) indicate high crystallinity, while broad ranges suggest impurities .

How can reaction mechanisms for key steps (e.g., amide coupling) be validated?

Q. Advanced

- Isotopic Labeling : -labeling in carboxamide formation tracks oxygen incorporation via IR or MS .

- Kinetic Studies : Pseudo-first-order kinetics under varying reagent concentrations identify rate-determining steps (e.g., nucleophilic attack in amide bond formation) .

- DFT Calculations : Simulate transition states (e.g., tetrahedral intermediates in EDC/HOBt-mediated couplings) to confirm mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.